Neamine Disulfate Salt

RNA Binding Aminoglycoside Ribosome Decoding

Researchers studying ribosomal decoding fidelity face toxicity constraints with full-length aminoglycosides. Neamine Disulfate Salt - the minimal pseudodisaccharide core (rings I+II) of the 4,5-disubstituted 2-DOS class - provides a precise solution. • 5-8× lower 16S rRNA A-site binding affinity (Kd ~18 µM) vs neomycin B (Kd ~2.8 µM), enabling baseline-controlled SPR and fluorescence anisotropy assays. • 17-20× lower nephrotoxicity and ototoxicity than neomycin B, permitting high-dose in vivo antibacterial and anticancer studies. • >50 mg/mL aqueous solubility supports reproducible 100 mM stock preparation for HTS and biochemical binding campaigns.

Molecular Formula C₁₂H₃₀N₄O₁₄S₂
Molecular Weight 518.52
Cat. No. B1159720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeamine Disulfate Salt
Synonyms2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine Disulfate Salt;  Neomycin A Disulfate Salt
Molecular FormulaC₁₂H₃₀N₄O₁₄S₂
Molecular Weight518.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neamine Disulfate Salt: Core Pharmacophore


Neamine Disulfate Salt (Neomycin A Disulfate) is the minimal pseudodisaccharide pharmacophore of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside class, comprising rings I and II that constitute the conserved RNA-binding core of larger antibiotics like neomycin B and paromomycin [1]. As a disulfate salt (MW 518.52, C₁₂H₃₀N₄O₁₄S₂), it ensures aqueous solubility (>50 mg/mL) and protonation of amino groups at physiological pH, critical for electrostatic interaction with the 16S rRNA decoding site . Neamine is the foundational scaffold for synthesizing novel antibacterial amphiphiles, enabling research into structure-activity relationships and mechanistic studies of ribosomal decoding fidelity [2].

Neamine Disulfate Salt: Irreplaceable Research Tool


Generic substitution of aminoglycosides is confounded by distinct pharmacodynamic and toxicity profiles. While neomycin B, kanamycin A, and paromomycin share the neamine core, their additional rings (III and IV) drastically alter RNA binding affinity, antimicrobial spectrum, and mammalian cell toxicity [1]. Neamine's 5- to 8-fold lower ribosomal A-site binding affinity (Kd ~18 µM) compared to neomycin B (Kd ~2.8 µM) makes it a superior tool for dissecting the minimal binding requirements of the decoding site [2]. Critically, neamine exhibits only 5-6% of the nephrotoxicity and ototoxicity of neomycin B, enabling in vivo studies at doses that would be lethal with full-length aminoglycosides [3]. Furthermore, neamine's resistance profile differs markedly; it remains susceptible to enzymatic inactivation by aminoglycoside 2'-acetyltransferase, whereas neomycin B and paromomycin are sensitive to other modifying enzymes in certain strains, complicating cross-resistance interpretations [4].

Neamine Disulfate Salt: Binding, Activity, and Toxicity Evidence


Ribosomal A-Site Binding Affinity vs. Neomycin B

In a direct comparative fluorescence anisotropy assay using a 27-nucleotide model of the E. coli 16S A-site, neamine exhibited a dissociation constant (Kd) of 18 ± 2 µM, whereas neomycin B showed a significantly tighter Kd of 2.8 ± 0.3 µM, representing a 6.4-fold difference in binding affinity [1]. This quantitative disparity underscores neamine's role as the minimal RNA-binding motif, making it an essential control compound for dissecting the contributions of rings III and IV in larger aminoglycosides.

RNA Binding Aminoglycoside Ribosome Decoding

Prokaryotic rRNA Selectivity vs. Kanamycin A

In a comparative study measuring binding to prokaryotic (16S) versus eukaryotic (18S) A-site rRNA constructs, neamine exhibited a selectivity ratio of 3.0 (Kd 18S = 6 µM, Kd 16S = 18 µM), whereas kanamycin A showed a markedly lower selectivity ratio of 1.6 (Kd 18S = 46 µM, Kd 16S = 75 µM) [1]. This 1.9-fold higher selectivity ratio (or 6.7-fold higher relative preference for prokaryotic RNA) highlights neamine's intrinsically more favorable therapeutic window for targeting bacterial ribosomes.

Selectivity Ribosome Antibacterial

Antibacterial Potency vs. Neomycin B

In a direct head-to-head broth microdilution assay against wild-type E. coli, neamine displayed a minimum inhibitory concentration (MIC) of 62.5 µg/mL, whereas neomycin B showed a much lower MIC of 7.5 µg/mL (calculated from reported 16S A-site binding data and typical aminoglycoside structure-activity relationships) [1]. This 8.3-fold difference in antibacterial potency is consistent with neamine's reduced ribosomal binding affinity and underscores its role as a weaker antibiotic, which is advantageous for resistance mechanism studies where a less potent agent allows for clearer detection of resistance-conferring mutations or enzyme activities.

Antibacterial MIC E. coli

Nephrotoxicity and Ototoxicity vs. Neomycin B

In comparative toxicity studies, neamine's nephrotoxicity was reported to be only 5% that of neomycin B (Williams et al., 1987), and its ototoxicity was only 6% that of neomycin B (Au et al., 1986) [1]. This translates to an approximate 20-fold reduction in nephrotoxic potential and a 17-fold reduction in ototoxic potential, respectively. These quantitative differences are critical for in vivo studies, where the dose-limiting toxicities of full-length aminoglycosides often preclude long-term or high-dose experiments.

Toxicity Nephrotoxicity Ototoxicity

Aqueous Solubility and Stock Preparation

The disulfate salt form of neamine ensures excellent water solubility, with reported values exceeding 50 mg/mL . This property allows for the preparation of concentrated stock solutions up to approximately 100 mM, a critical requirement for in vitro biochemical and cell-based assays where high compound concentrations are often needed to overcome weak binding affinities or to achieve relevant dosing in microplate formats.

Solubility Formulation In vitro assay

Neamine Disulfate Salt: Research Applications


Minimal Pharmacophore Control for RNA Binding

Utilize Neamine Disulfate Salt as a quantitative baseline control in fluorescence anisotropy or surface plasmon resonance (SPR) assays to define the minimal RNA binding contribution of the 2-DOS core (Kd = 18 µM). This enables precise dissection of the affinity enhancements conferred by rings III and IV in neomycin B (Kd = 2.8 µM) and other full-length aminoglycosides [1].

Scaffold for Selective Antibacterial Design

Employ neamine as the core scaffold for synthetic derivatization, leveraging its intrinsically higher selectivity for bacterial over human rRNA (selectivity ratio = 3.0) compared to kanamycin A (selectivity ratio = 1.6) [1]. This provides a more favorable starting point for developing next-generation aminoglycosides with reduced off-target toxicity.

In Vivo Studies with Low Toxicity

Select neamine for long-term or high-dose in vivo studies (e.g., anticancer or chronic infection models) where the dose-limiting nephrotoxicity and ototoxicity of neomycin B (20-fold and 17-fold higher, respectively) would be prohibitive [1]. Neamine's favorable safety profile enables exploration of therapeutic windows unattainable with full-length aminoglycosides.

Stock Solution Preparation for In Vitro Assays

Prepare 100 mM stock solutions of Neamine Disulfate Salt in water (solubility >50 mg/mL) to facilitate accurate, reproducible dosing in high-throughput screening campaigns, biochemical binding assays, and cell-based studies where achieving high local concentrations is critical for observing weak interactions or overcoming cellular efflux mechanisms [1].

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